molecular formula C10H15Cl3N2 B13026662 2-(3-Chlorophenyl)piperazinedihydrochloride

2-(3-Chlorophenyl)piperazinedihydrochloride

Cat. No.: B13026662
M. Wt: 269.6 g/mol
InChI Key: RNXWSZQEGJGSCG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)piperazinedihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperazine derivatives .

Scientific Research Applications

2-(3-Chlorophenyl)piperazinedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: It is used in studies involving neurotransmitter systems, particularly the serotonin system.

    Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders due to its interaction with serotonin receptors.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)piperazinedihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction modulates the release of neurotransmitters, leading to various physiological effects. The compound acts as an agonist at these receptors, which means it activates them to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)piperazinedihydrochloride is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in the treatment of psychiatric disorders. Its structure allows for specific binding and activation of these receptors, making it a valuable compound for research and development in the field of neuropharmacology .

Properties

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6 g/mol

IUPAC Name

2-(3-chlorophenyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H

InChI Key

RNXWSZQEGJGSCG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)Cl.Cl.Cl

Origin of Product

United States

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